2-{[4-amino-5-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-amino-5-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of a triazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
The synthesis of 2-{[4-amino-5-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed by the reaction of 3-fluorophenyl hydrazine with carbon disulfide and potassium hydroxide to yield 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thiol.
Acetylation: The thiol group of the triazole is then acetylated using acetic anhydride to form the corresponding acetamide.
Chemical Reactions Analysis
2-{[4-amino-5-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide undergoes various chemical reactions, including:
Scientific Research Applications
2-{[4-amino-5-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as topoisomerase and dihydrofolate reductase, which are crucial for DNA replication and cell division.
Pathway Modulation: It modulates signaling pathways involved in cell growth and apoptosis, leading to the suppression of tumor growth and proliferation.
Comparison with Similar Compounds
2-{[4-amino-5-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide can be compared with similar compounds such as:
2-Amino-5-(4-fluorophenyl)-1,3,4-thiadiazole: This compound also contains a fluorophenyl group and a heterocyclic ring, but it has different biological activities and applications.
Thiazole Derivatives: Thiazole derivatives share a similar sulfur-containing ring structure but differ in their chemical properties and biological activities.
Properties
Molecular Formula |
C16H13F2N5OS |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C16H13F2N5OS/c17-11-5-3-4-10(8-11)15-21-22-16(23(15)19)25-9-14(24)20-13-7-2-1-6-12(13)18/h1-8H,9,19H2,(H,20,24) |
InChI Key |
KWXMPNKKYJVRGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.